molecular formula C11H9F2NO2 B12071638 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12071638
M. Wt: 225.19 g/mol
InChI Key: MSKPARJCTSHEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indole ring. Indole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the late-stage difluoromethylation, which involves the formation of a C(sp^2)–CF_2H bond. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-based methods to transfer the CF_2H group to the indole ring. These methods can be performed in both stoichiometric and catalytic modes, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Scientific Research Applications

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9F2NO2/c1-5-2-3-7-6(4-5)8(10(12)13)9(14-7)11(15)16/h2-4,10,14H,1H3,(H,15,16)

InChI Key

MSKPARJCTSHEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C(F)F)C(=O)O

Origin of Product

United States

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